molecular formula C16H21NO3S B2510712 (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2321338-19-4

(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2510712
CAS RN: 2321338-19-4
M. Wt: 307.41
InChI Key: ZTYKKCMQFJTTDY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane, also known as MS-8, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. MS-8 is a chiral molecule, which means that it has two mirror image forms or enantiomers, (1R,5S)-MS-8 and (1S,5R)-MS-8. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-methoxy-8-[(E)-2-phenylethenesulfonyl]-8-azabicyclo[3.2.1]octane”, also known as “(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane”.

Drug Discovery and Development

The 8-azabicyclo[3.2.1]octane scaffold, present in this compound, is a key structure in many biologically active molecules, including tropane alkaloids. These alkaloids are known for their wide range of pharmacological activities, such as anticholinergic, stimulant, and anesthetic properties . This makes the compound a valuable candidate for drug discovery and development, particularly in the search for new therapeutic agents targeting the central nervous system.

Synthetic Organic Chemistry

The unique structure of 3-methoxy-8-[(E)-2-phenylethenesulfonyl]-8-azabicyclo[3.2.1]octane makes it a challenging yet rewarding target for synthetic organic chemists. Its synthesis can help in developing new methodologies and strategies for constructing complex bicyclic architectures . This can lead to advancements in the field of synthetic organic chemistry, providing new tools and techniques for chemists.

Photochemical Transformations

Research has shown that compounds with the 8-azabicyclo[3.2.1]octane core can be utilized in photochemical transformations. These transformations are valuable for the development of new photochemical processes and the valorization of biomass-derived compounds . This application is particularly relevant in the context of sustainable chemistry and green chemistry initiatives.

Medicinal Chemistry

In medicinal chemistry, the 8-azabicyclo[3.2.1]octane scaffold is explored for its potential to interact with various biological targets. This compound can be used to design and synthesize new molecules with improved pharmacokinetic and pharmacodynamic properties . Its structural features allow for the exploration of new chemical spaces in the development of novel therapeutics.

Neuropharmacology

Given its structural similarity to tropane alkaloids, this compound is of interest in neuropharmacology. It can be studied for its effects on neurotransmitter systems, particularly the dopaminergic and cholinergic systems . This research can contribute to the understanding of neurological disorders and the development of new treatments for conditions such as Parkinson’s disease and schizophrenia.

Chemical Biology

The compound can be used as a probe in chemical biology to study biological processes at the molecular level. Its unique structure allows it to interact with specific biological targets, making it a useful tool for investigating the mechanisms of action of various biomolecules . This can lead to new insights into cellular processes and the development of new diagnostic and therapeutic strategies.

Enantioselective Synthesis

The enantioselective synthesis of compounds with the 8-azabicyclo[3.2.1]octane core is an important area of research. This compound can serve as a model for developing new enantioselective synthetic methods . These methods are crucial for producing chiral molecules with high purity and specific biological activities, which are essential in the pharmaceutical industry.

Structural Biology

In structural biology, this compound can be used to study the three-dimensional structures of biologically active molecules. Its rigid bicyclic structure provides a stable framework for crystallographic studies and other structural analyses . This can help in understanding the structure-activity relationships of various bioactive compounds and in designing new molecules with desired properties.

These applications highlight the versatility and importance of 3-methoxy-8-[(E)-2-phenylethenesulfonyl]-8-azabicyclo[3.2.1]octane in scientific research. Each field benefits from the unique structural and chemical properties of this compound, making it a valuable subject of study.

2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications Enantioselective construction of the 8-azabicyclo[3.2.1]octane

properties

IUPAC Name

3-methoxy-8-[(E)-2-phenylethenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-20-16-11-14-7-8-15(12-16)17(14)21(18,19)10-9-13-5-3-2-4-6-13/h2-6,9-10,14-16H,7-8,11-12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYKKCMQFJTTDY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CC2CCC(C1)N2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane

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